molecular formula C19H38O2 B561633 Methyl Stearate-1-13C CAS No. 167388-13-8

Methyl Stearate-1-13C

Cat. No.: B561633
CAS No.: 167388-13-8
M. Wt: 299.503
InChI Key: HPEUJPJOZXNMSJ-QHPTYGIKSA-N
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Description

Methyl Stearate-1-13C is a chemically labeled compound, specifically a methyl ester of stearic acid where the carbon-13 isotope is incorporated at the first carbon position. This compound is primarily used in scientific research, particularly in isotopic labeling and metabolic studies, to understand complex biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Stearate-1-13C can be synthesized through the esterification of stearic acid with methanol in the presence of a catalyst. One common method involves using concentrated sulfuric acid as a catalyst and carbon black as a wave-absorbing agent. The reaction is carried out under microwave radiation heating conditions, which significantly shortens the reaction time and enhances the conversion rate .

Industrial Production Methods: In industrial settings, the production of methyl stearate typically involves the direct esterification of stearic acid with methanol using sulfuric acid as a catalyst. The reaction is conducted at elevated temperatures to ensure a high yield of the ester. This method is efficient but requires careful control of reaction conditions to avoid side reactions and ensure product purity .

Chemical Reactions Analysis

Types of Reactions: Methyl Stearate-1-13C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce stearic acid and other oxidation products.

    Reduction: It can be reduced to yield stearyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Stearic acid and other carboxylic acids.

    Reduction: Stearyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl Stearate-1-13C is extensively used in scientific research due to its labeled carbon-13 isotope. Its applications include:

    Chemistry: Used in isotopic labeling studies to trace chemical pathways and reaction mechanisms.

    Biology: Employed in metabolic studies to understand lipid metabolism and fatty acid biosynthesis.

    Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of fatty acid derivatives.

    Industry: Applied in the production of biodiesel and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

    Methyl Stearate: The non-labeled version of Methyl Stearate-1-13C.

    Methyl Palmitate: Another methyl ester of a fatty acid, specifically palmitic acid.

    Methyl Oleate: A methyl ester of oleic acid, an unsaturated fatty acid.

Comparison:

    This compound vs. Methyl Stearate: The primary difference is the presence of the carbon-13 isotope in this compound, which makes it suitable for isotopic labeling studies.

    This compound vs. Methyl Palmitate: this compound has a longer carbon chain (18 carbons) compared to Methyl Palmitate (16 carbons), affecting their physical properties and reactivity.

    This compound vs. Methyl Oleate: this compound is a saturated ester, while Methyl Oleate is unsaturated, leading to differences in their chemical behavior and applications

Properties

IUPAC Name

methyl (113C)octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEUJPJOZXNMSJ-QHPTYGIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[13C](=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676038
Record name Methyl (1-~13~C)octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167388-13-8
Record name Methyl (1-~13~C)octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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